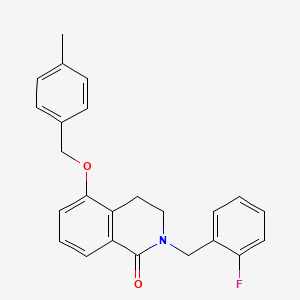

2-(2-fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c1-17-9-11-18(12-10-17)16-28-23-8-4-6-21-20(23)13-14-26(24(21)27)15-19-5-2-3-7-22(19)25/h2-12H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORDDASMIILMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Molecular Properties

*Estimated based on structural analogs.

Key Observations :

Substituent Effects: The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to the 4-chlorobenzyl analog () due to fluorine’s strong carbon-fluorine bond .

Molecular Weight and Bioavailability :

- The target compound’s higher molecular weight (~380 g/mol) compared to the hydroxyl-substituted analog (271.29 g/mol) may align with Lipinski’s rule of five thresholds, suggesting moderate oral bioavailability .

Q & A

Q. How can researchers optimize the synthetic route for 2-(2-fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one to improve yield and purity?

- Methodological Answer : Start with a retrosynthetic analysis to identify key intermediates, such as the dihydroisoquinolinone core and substituted benzyl ethers. Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution for fluorobenzyl group incorporation . Monitor reaction progress via HPLC or LC-MS to detect side products (e.g., dehalogenation or over-alkylation). Purify intermediates using column chromatography with gradients optimized for polar substituents (e.g., 4-methylbenzyloxy groups). For yield improvement, explore microwave-assisted synthesis for time-sensitive steps .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine NMR (1H/13C, COSY, HSQC) to resolve aromatic proton splitting patterns and confirm substitution positions (e.g., fluorobenzyl vs. methylbenzyl groups). Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]+ at m/z ~406.18). For crystalline intermediates, employ single-crystal XRD (as in ) to resolve stereochemical ambiguities. FT-IR can validate carbonyl (C=O) and ether (C-O-C) functional groups .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer : Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). If precipitation occurs, use co-solvents like ethanol or cyclodextrin-based formulations. For kinetic solubility assays, employ nephelometry to quantify insoluble fractions . Adjust pH (6.5–7.4) to stabilize ionizable groups, such as the dihydroisoquinolinone nitrogen .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via UPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines); track fluorobenzyl group decomposition using LC-MS/MS.

- Hydrolytic Stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Fluorine’s electron-withdrawing effect may reduce ester hydrolysis compared to chlorine .

Q. How can contradictory data in biological activity assays (e.g., receptor binding vs. cellular toxicity) be resolved?

- Methodological Answer : Perform orthogonal assays:

- Receptor Binding : Use SPR (surface plasmon resonance) to measure direct binding affinity.

- Cellular Toxicity : Conduct MTT assays with dose-response curves (0.1–100 µM).

If discrepancies persist, evaluate off-target effects via kinome-wide profiling or transcriptomic analysis. Consider metabolite interference (e.g., fluorobenzyl oxidation products) using hepatocyte incubation studies .

Q. What in silico strategies predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with CYP3A4/2D6 active sites. Validate predictions with MD simulations (AMBER/NAMD) to assess binding stability. Cross-reference with structural analogs (e.g., benzodiazepine derivatives ) to identify metabolic hotspots (e.g., methylbenzyloxy demethylation). Experimental validation via CYP inhibition assays (fluorometric) is critical .

Q. How does the compound’s environmental fate align with green chemistry principles?

- Persistence : Calculate half-life in water (EPI Suite software) using fragment-based QSAR.

- Biotransformation : Use in vitro microsomal assays to identify major metabolites (e.g., hydroxylation at the dihydroisoquinolinone ring).

- Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Fluorinated aromatic groups may exhibit higher bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.